molecular formula C13H21N3O2 B13230812 5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid

5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13230812
M. Wt: 251.32 g/mol
InChI Key: CHLAAYVMIKPZKP-UHFFFAOYSA-N
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Description

5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid is a complex organic compound that features both pyrrolidine and pyrrole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities .

Scientific Research Applications

5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid apart is its unique combination of pyrrolidine and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications .

Biological Activity

5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, supported by findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : 218.24 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, pyrrolidine derivatives have shown significant activity against various cancer cell lines. A study demonstrated that certain pyrrolidine derivatives exhibited IC50 values ranging from 0.73 to 2.38 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Compound AMCF-70.73
Compound BMDA-MB-2312.38
5-[Ethylamino)methyl]-...TBDTBD

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects, as similar pyrrole-based compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with a pyrrole moiety have been reported to possess minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, highlighting their antibacterial potential .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Compounds with similar structures have been shown to inhibit key enzymes or receptors that are crucial for cancer cell survival and proliferation.

Case Study 1: Anticancer Screening

A recent screening of various pyrrolidine derivatives, including those structurally related to our compound, revealed promising results in inhibiting the proliferation of gastric carcinoma cells (OCUM-2MD3). The study indicated that compounds with a similar backbone could effectively reduce cell viability in a concentration-dependent manner .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrrole derivatives found that certain compounds exhibited significant antibacterial activity against multi-drug resistant strains. The compound's structural features were essential for its interaction with bacterial membranes, leading to cell lysis .

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

5-(ethylaminomethyl)-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H21N3O2/c1-3-14-8-10-4-5-12(13(17)18)16(10)11-6-7-15(2)9-11/h6-7,9-10,12,14H,3-5,8H2,1-2H3,(H,17,18)

InChI Key

CHLAAYVMIKPZKP-UHFFFAOYSA-N

Canonical SMILES

CCNCC1CCC(N1C2=CN(C=C2)C)C(=O)O

Origin of Product

United States

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